Cas no 2034207-71-9 (4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide)
![4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034207-71-9x500.png)
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS025318447
- 4-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
- 2034207-71-9
- 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide
- F6482-7730
- 4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
-
- Inchi: 1S/C15H11BrN2OS2/c16-11-7-13(21-9-11)15(19)18-8-10-3-1-5-17-14(10)12-4-2-6-20-12/h1-7,9H,8H2,(H,18,19)
- InChI Key: WYFQOHHXIIQCNI-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)C(NCC1=CC=CN=C1C1=CC=CS1)=O
Computed Properties
- Exact Mass: 377.94962g/mol
- Monoisotopic Mass: 377.94962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.5Ų
- XLogP3: 3.7
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-7730-5μmol |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-20mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-1mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-25mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-30mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-3mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-5mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-10mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-2μmol |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-7730-100mg |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide |
2034207-71-9 | 100mg |
$248.0 | 2023-09-08 |
4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Related Literature
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide
Research Briefing on 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS: 2034207-71-9)
In recent years, the compound 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS: 2034207-71-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiophene and pyridine moieties, has shown promising potential as a scaffold for the development of novel therapeutic agents. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide involves a multi-step process that includes the coupling of 2-(thiophen-2-yl)pyridin-3-amine with 4-bromothiophene-2-carboxylic acid derivatives. Recent studies have optimized this synthetic route to improve yield and purity, making the compound more accessible for further pharmacological evaluation. The presence of the bromo substituent at the 4-position of the thiophene ring is particularly noteworthy, as it provides a reactive site for further functionalization, enabling the development of a diverse library of analogs.
From a biological perspective, preliminary studies have demonstrated that 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide exhibits moderate inhibitory activity against a range of kinase targets, including those implicated in cancer and inflammatory diseases. Molecular docking simulations suggest that the compound binds to the ATP-binding site of these kinases, thereby interfering with their catalytic activity. These findings highlight its potential as a lead compound for the development of kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an antimicrobial agent. In vitro assays have shown that 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide exhibits activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate the precise molecular targets.
Despite these promising findings, challenges remain in the development of 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through structural optimization and comprehensive preclinical studies. Nevertheless, the compound's versatile scaffold and demonstrated biological activities make it a valuable candidate for further investigation in drug discovery programs.
In conclusion, 4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS: 2034207-71-9) represents a promising chemical entity with potential applications in oncology, infectious diseases, and beyond. Continued research efforts aimed at elucidating its mechanism of action and optimizing its pharmacological profile will be critical in translating these early findings into clinically relevant therapeutics.
2034207-71-9 (4-bromo-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide) Related Products
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)




